Cas no 1021099-09-1 (N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide)
![N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide structure](https://www.kuujia.com/scimg/cas/1021099-09-1x500.png)
N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide
- N-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide
- Benzamide, N-[2-[[3-(2-chlorophenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-
- 1021099-09-1
- F5037-0738
- N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide
- AKOS024493101
-
- Inchi: 1S/C20H16ClN5O2/c21-16-9-5-4-8-15(16)19-24-23-17-10-11-18(25-26(17)19)28-13-12-22-20(27)14-6-2-1-3-7-14/h1-11H,12-13H2,(H,22,27)
- InChI Key: ARHKDYFKPMKMLU-UHFFFAOYSA-N
- SMILES: C(NCCOC1=NN2C(C3=CC=CC=C3Cl)=NN=C2C=C1)(=O)C1=CC=CC=C1
Computed Properties
- Exact Mass: 393.0992525g/mol
- Monoisotopic Mass: 393.0992525g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 519
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 81.4Ų
- XLogP3: 3.3
N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5037-0738-20mg |
N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide |
1021099-09-1 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5037-0738-1mg |
N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide |
1021099-09-1 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5037-0738-2μmol |
N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide |
1021099-09-1 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5037-0738-15mg |
N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide |
1021099-09-1 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5037-0738-5mg |
N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide |
1021099-09-1 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5037-0738-40mg |
N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide |
1021099-09-1 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5037-0738-20μmol |
N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide |
1021099-09-1 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5037-0738-4mg |
N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide |
1021099-09-1 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5037-0738-50mg |
N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide |
1021099-09-1 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5037-0738-2mg |
N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide |
1021099-09-1 | 2mg |
$59.0 | 2023-09-10 |
N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide Related Literature
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
-
W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
Additional information on N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide
Professional Introduction to N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide and CAS No. 1021099-09-1
N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide is a highly specialized compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by the CAS number 1021099-09-1, represents a fascinating intersection of organic chemistry and medicinal biology. Its complex molecular structure and unique functional groups make it a promising candidate for various applications in drug development and therapeutic interventions.
The molecular framework of N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide is characterized by the presence of multiple heterocyclic rings, including a benzamide moiety and a triazolopyridazine core. The benzamide group is known for its role in stabilizing protein-ligand interactions, making it a valuable component in the design of bioactive molecules. The triazolopyridazine ring, on the other hand, introduces additional complexity and potential for modulating biological pathways.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the pharmacological potential of this compound in greater detail. Studies have indicated that the structural features of N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide may contribute to its ability to interact with specific targets within biological systems. For instance, the presence of the 2-chlorophenyl group suggests potential activity against enzymes that are involved in inflammatory responses and metabolic pathways.
In the realm of drug discovery, the synthesis and characterization of novel compounds like CAS No. 1021099-09-1 are crucial for identifying new therapeutic agents. The benzamide moiety is particularly noteworthy, as it has been extensively studied for its role in modulating pain perception and inflammation. This has led to its incorporation into various experimental drugs targeting conditions such as arthritis and neuropathic pain.
The triazolopyridazine core of this compound adds another layer of interest from a chemical biology perspective. This heterocyclic system has been shown to exhibit properties that make it suitable for use as a scaffold in medicinal chemistry. Its ability to engage with biological targets in multiple ways provides a rich foundation for designing molecules with enhanced selectivity and efficacy.
Current research efforts are focused on understanding the mechanistic aspects of how N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide interacts with its intended biological targets. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are being employed to elucidate the structure-activity relationships (SAR) of this molecule. These studies aim to provide insights into how modifications to its molecular structure can optimize its pharmacological properties.
The potential applications of this compound extend beyond traditional pharmaceuticals. In recent years, there has been growing interest in using such specialized molecules for diagnostic purposes. The unique spectral properties of CAS No. 1021099-09-1 make it a candidate for development as a contrast agent in medical imaging techniques such as magnetic resonance imaging (MRI) and positron emission tomography (PET).
In conclusion, N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide represents a significant advancement in the field of chemical biology. Its complex structure and multifaceted functional groups offer numerous opportunities for further research and development. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in shaping the future of medicine and therapeutic interventions.
1021099-09-1 (N-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)benzamide) Related Products
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)



